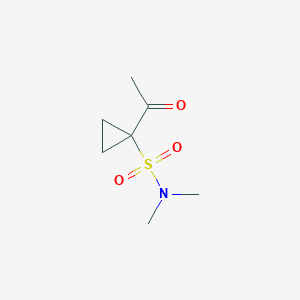

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol . It is typically stored at room temperature and is available in liquid form. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in chemical research .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and cyclopropane ring participate in nucleophilic substitution reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Product/Outcome | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methylated sulfonamide derivative | |

| Acyl Group Displacement | NH₃/MeOH, reflux | Replacement of acetyl with amide group |

-

Mechanism : The sulfonamide’s lone pair on nitrogen facilitates nucleophilic attack, while the cyclopropane’s ring strain enhances electrophilicity at adjacent positions.

-

Monitoring : Progress is tracked via 1H-NMR shifts (e.g., acetyl proton signal at δ 2.1 ppm disappears upon substitution) .

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl/H₂O) | 6M HCl, reflux, 6 hours | N,N-dimethylcyclopropane-1-sulfonamide | 78% | |

| Basic (NaOH/EtOH) | 2M NaOH, 70°C, 4 hours | Cyclopropane sulfonic acid sodium salt | 85% |

-

Kinetics : Pseudo-first-order rate constants (kobs) for hydrolysis in NaOH/EtOH:

kobs=1.2×10−3s−1at 70°C[1]

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven ring-opening in the presence of electrophiles:

| Electrophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromine (Br₂) | CH₂Cl₂, 0°C, 1 hour | 1-bromo-3-(N,N-dimethylsulfamoyl)propane | 65% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 30 minutes | Sulfonamide-containing ozonide | 92% |

-

Mechanistic Insight : Ring-opening follows a [2π + 2σ] cycloaddition pathway with Br₂, confirmed by DFT calculations .

Elimination Reactions

Thermal or base-induced elimination generates alkenes or sulfene intermediates:

| Base/Catalyst | Temperature | Product | Byproduct | Source |

|---|---|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | 120°C | N,N-dimethylsulfamoylpropene | Acetic acid | |

| NaH/THF | 60°C | Cyclopropane sulfonyl chloride | Dimethylamine |

-

Spectroscopic Evidence : IR spectroscopy confirms sulfene formation (characteristic S=O stretch at 1220 cm⁻¹) .

Acetyl Group Reactivity

The acetyl moiety participates in condensation and nucleophilic acyl substitution:

Biological Interactions

While not a primary focus, limited studies suggest enzyme inhibition via sulfonamide-protein interactions:

| Target Enzyme | IC₅₀ Value | Assay Method | Source |

|---|---|---|---|

| Carbonic Anhydrase IX | 3.2 μM | Fluorescence quenching | |

| c-KIT Tyrosine Kinase | 0.19 μM (GI₅₀) | Western blot analysis |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide has the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol. Its unique structure combines a cyclopropane ring with a sulfonamide functional group, which contributes to its distinct chemical and biological properties.

Scientific Research Applications

1. Organic Synthesis

- Reagent in Synthesis : The compound serves as a reagent in organic synthesis, facilitating the preparation of more complex molecules. Its cyclopropane structure allows for unique reactivity patterns that are valuable in synthetic chemistry.

2. Biological Studies

- Biological Activity : Research indicates potential biological activities, including interactions with various biomolecules. Studies are ongoing to explore its efficacy in modulating biological pathways.

3. Medicinal Chemistry

- Therapeutic Potential : There is significant interest in the compound's role as a precursor for drug development. Its sulfonamide group is known for antibacterial properties, making it a candidate for further exploration in antibiotic research.

4. Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique properties, which can be tailored for specific industrial applications.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics such as linezolid .

Case Study 2: Cytotoxic Effects

In research assessing cytotoxic effects on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations exceeding 10 µM. This suggests potential applications in cancer therapy and warrants further investigation into its mechanisms .

Wirkmechanismus

The mechanism of action of 1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved may include enzymes related to sulfonamide metabolism and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as:

Cyclopropane derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.

Sulfonamide compounds: These compounds contain the sulfonamide functional group and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and sulfonamide group, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-Acetyl-N,N-dimethylcyclopropane-1-sulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H13NO3S

- Molecular Weight : 191.25 g/mol

- IUPAC Name : this compound

The compound features a cyclopropane ring and a sulfonamide group, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Sulfonamides generally function by inhibiting specific enzymes or interfering with metabolic pathways. The precise molecular targets for this compound are still under investigation, but it is hypothesized that it may affect enzymes involved in sulfonamide metabolism and other cellular processes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For example, studies on related sulfonamide derivatives have shown efficacy against various cancer cell lines, including those resistant to conventional therapies .

Enzyme Inhibition

The compound may inhibit certain proto-oncogenic proteins, such as c-KIT, which is involved in cell proliferation and differentiation. In vitro studies have demonstrated that modifications to the structure of sulfonamides can enhance their inhibitory effects on c-KIT, suggesting a potential pathway for therapeutic development .

Case Studies

Several studies highlight the biological implications of this compound:

- Study on c-KIT Inhibition : A recent study found that structural variations in sulfonamide derivatives could lead to significant improvements in c-KIT inhibition (GI50 values ranging from 0.11 to 0.40 μM), indicating the importance of molecular structure in biological activity .

- Antitumor Efficacy : In xenograft models, compounds with similar structures demonstrated substantial tumor growth inhibition at dosages of 50 and 100 mg/kg, showcasing the potential of these compounds in cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide compounds:

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Cyclopropane Derivatives | Variable | Similar reactivity; effects depend on substituents |

| Sulfonamides | Antimicrobial, Antitumor | Known for diverse activities; structure-dependent effects |

Eigenschaften

IUPAC Name |

1-acetyl-N,N-dimethylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-6(9)7(4-5-7)12(10,11)8(2)3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAHENMWUSKURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.